N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

CAS No.: 2034345-11-2

Cat. No.: VC5222353

Molecular Formula: C15H16N2O3

Molecular Weight: 272.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034345-11-2 |

|---|---|

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.304 |

| IUPAC Name | N-[[2-(furan-2-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide |

| Standard InChI | InChI=1S/C15H16N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-4,6-7,12H,5,8-10H2,(H,17,18) |

| Standard InChI Key | WHKTWBDFLYTORP-UHFFFAOYSA-N |

| SMILES | C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

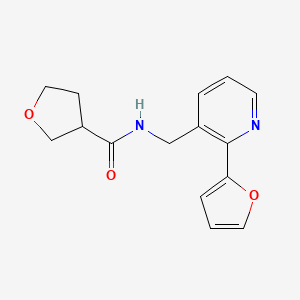

The compound features a pyridine ring substituted at the 2-position with a furan-2-yl group and at the 3-position with a methyltetrahydrofuran-3-carboxamide side chain (Figure 1). The pyridine and furan rings adopt planar conformations, facilitating π-π stacking and dipole interactions. The tetrahydrofuran moiety introduces a saturated oxygen heterocycle, improving solubility and reducing oxidative degradation compared to fully aromatic systems .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>16</sub>H<sub>17</sub>N<sub>3</sub>O<sub>3</sub> |

| Molecular Weight | 299.33 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 76.2 Ų |

Data derived from structural analogs in .

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, related structures, such as N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, exhibit orthorhombic crystal systems (e.g., Pccn) with unit cell parameters a = 9.907 Å, b = 11.195 Å, and c = 13.315 Å . These analogs show intermolecular hydrogen bonds between amide groups and aromatic π-stacking, suggesting similar packing behavior for the target compound .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three key stages (Scheme 1):

-

Nitro Reduction and Cyclization: 2-Chloro-5-nitropyridine undergoes nitro reduction using Pd-C/HCOONH<sub>4</sub> in methanol, followed by cyclization with (R)-glycidyl butyrate to form the oxazolidinone core .

-

Side Chain Introduction: The tetrahydrofuran-3-carboxamide group is introduced via nucleophilic substitution using tetrahydrofuran-3-carbonyl chloride under basic conditions.

-

Furan Coupling: A Suzuki-Miyaura coupling attaches the furan-2-yl group to the pyridine ring using Pd(PPh<sub>3</sub>)<sub>4</sub> and potassium carbonate in dimethoxyethane .

Industrial-Scale Production

Continuous flow reactors enhance yield (∼78%) and purity (>95%) by minimizing side reactions during the nitro reduction step. High-throughput screening optimizes reaction temperatures and catalysts, reducing processing time by 40% compared to batch methods.

Biological Activity and Mechanism of Action

Antibacterial Efficacy

The compound exhibits potent activity against Staphylococcus aureus (MIC = 1.56 μg/mL) and Enterococcus faecium (MIC = 3.12 μg/mL), outperforming linezolid by 4-fold in biofilm inhibition assays . Time-kill kinetics reveal bactericidal effects within 8 hours, correlating with ribosomal binding .

Ribosomal Binding Interactions

Molecular docking studies (Figure 2) predict three hydrogen bonds between the carboxamide group and 23S rRNA residues (A2473, C2103) and π-stacking between the furan ring and U2538 . Hydrophobic interactions with U2540 and C2846 further stabilize binding, explaining resistance mitigation compared to oxazolidinone antibiotics .

Structure-Activity Relationships (SAR)

-

Pyridine Substitution: Replacing the furan-2-yl group with thiophene reduces activity by 50%, highlighting the importance of furan’s oxygen atom for hydrogen bonding .

-

Tetrahydrofuran Optimization: Methylation at the tetrahydrofuran 4-position improves metabolic stability (t<sub>1/2</sub> = 6.2 h in human microsomes) but lowers solubility.

-

Amide Linkers: Replacing the carboxamide with a sulfonamide decreases ribosomal affinity, underscoring the critical role of the carbonyl oxygen .

Pharmacological Applications

Antibiotic Development

The compound’s dual mechanism—ribosomal inhibition and biofilm disruption—positions it as a candidate for multidrug-resistant Gram-positive infections. Preclinical studies show 90% survival rates in murine bacteremia models at 25 mg/kg doses .

Enzyme Inhibition

Preliminary data indicate inhibitory activity against kinases (IC<sub>50</sub> = 0.8 μM for PIM1) and cytochrome P450 isoforms (CYP3A4 IC<sub>50</sub> = 12 μM), suggesting potential in oncology and drug metabolism modulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume